N'-{(E)-[6-(2-chloropropyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylidene}benzohydrazide
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Overview
Description
N’-[(E)-[6-(2-CHLOROPROPYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYLIDENE]BENZOHYDRAZIDE is a synthetic organic compound characterized by its complex structure, which includes a benzodioxole ring, a chloropropyl group, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[6-(2-CHLOROPROPYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYLIDENE]BENZOHYDRAZIDE typically involves multiple steps:
Formation of the Benzodioxole Ring: The initial step involves the formation of the benzodioxole ring through a cyclization reaction of catechol derivatives with methylene chloride under acidic conditions.
Introduction of the Chloropropyl Group: The chloropropyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorinating agent reacts with the benzodioxole intermediate.
Condensation with Benzohydrazide: The final step involves the condensation of the chloropropyl-substituted benzodioxole with benzohydrazide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[6-(2-CHLOROPROPYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of benzodioxole oxides.
Reduction: Formation of reduced benzohydrazide derivatives.
Substitution: Formation of various substituted benzodioxole derivatives.
Scientific Research Applications
N’-[(E)-[6-(2-CHLOROPROPYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound in the development of new pharmaceuticals due to its unique structural features.
Materials Science: Application in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N’-[(E)-[6-(2-CHLOROPROPYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYLIDENE]BENZOHYDRAZIDE involves interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[6-(2-BROMOPROPYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYLIDENE]BENZOHYDRAZIDE
- N’-[(E)-[6-(2-FLUOROPROPYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYLIDENE]BENZOHYDRAZIDE
Uniqueness
N’-[(E)-[6-(2-CHLOROPROPYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYLIDENE]BENZOHYDRAZIDE is unique due to the presence of the chloropropyl group, which imparts distinct chemical reactivity and potential biological activity compared to its bromine or fluorine analogs.
Properties
Molecular Formula |
C20H21ClN2O5 |
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Molecular Weight |
404.8 g/mol |
IUPAC Name |
N-[(E)-[6-(2-chloropropyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C20H21ClN2O5/c1-12(21)9-14-15(10-22-23-20(24)13-7-5-4-6-8-13)17(26-3)19-18(16(14)25-2)27-11-28-19/h4-8,10,12H,9,11H2,1-3H3,(H,23,24)/b22-10+ |
InChI Key |
XDSGLRDFGAAGTO-LSHDLFTRSA-N |
Isomeric SMILES |
CC(CC1=C(C(=C2C(=C1OC)OCO2)OC)/C=N/NC(=O)C3=CC=CC=C3)Cl |
Canonical SMILES |
CC(CC1=C(C(=C2C(=C1OC)OCO2)OC)C=NNC(=O)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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